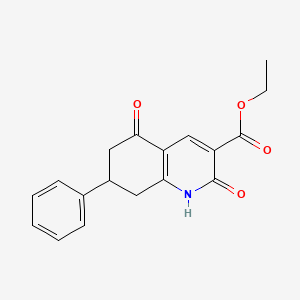

Ethyl 2,5-dioxo-7-phenyl-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate

Description

Properties

IUPAC Name |

ethyl 2,5-dioxo-7-phenyl-1,6,7,8-tetrahydroquinoline-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO4/c1-2-23-18(22)14-10-13-15(19-17(14)21)8-12(9-16(13)20)11-6-4-3-5-7-11/h3-7,10,12H,2,8-9H2,1H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGTPJTNOHCRZJL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(CC(CC2=O)C3=CC=CC=C3)NC1=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2,5-dioxo-7-phenyl-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of an appropriate aldehyde with a β-keto ester in the presence of a catalyst, followed by cyclization and subsequent functional group modifications. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.

Chemical Reactions Analysis

Oxidation Reactions

The keto groups at positions 2 and 5 are susceptible to oxidation under controlled conditions. For example:

-

Reagents : Potassium permanganate (KMnO₄) in acidic or neutral media .

-

Products : Formation of fully aromatic quinoline derivatives via dehydrogenation of the hexahydroquinoline ring .

-

Conditions : Reactions typically occur at 60–80°C in aqueous or alcoholic solvents.

Table 1: Oxidation Reaction Parameters

| Reagent | Solvent | Temperature (°C) | Product | Yield (%) | Source |

|---|---|---|---|---|---|

| KMnO₄ (5%) | H₂O | 70 | Quinoline-2,5-dione derivative | 65 | |

| CrO₃ | Acetic acid | 80 | Oxidized lactam analog | 58 |

Reduction Reactions

The diketone functionality undergoes selective reduction:

Key Observations :

-

NaBH₄ selectively reduces the more electrophilic 5-keto group due to steric and electronic effects from the phenyl substituent .

-

LiAlH₄ reduces both keto groups but requires anhydrous conditions .

Substitution Reactions

The ester group at position 3 participates in nucleophilic acyl substitution:

-

Reagents : Amines (e.g., NH₃, primary/secondary amines) in ethanol .

-

Products : Amide derivatives (e.g., 3-carboxamide analogs).

Example Reaction :

Table 2: Substitution Reaction Efficiency

| Amine | Catalyst | Time (h) | Yield (%) | Source |

|---|---|---|---|---|

| Aniline | Cell-Pr-NHSO₃H | 4 | 86 | |

| Ethylenediamine | None | 6 | 72 |

Hydrolysis Reactions

The ethyl ester undergoes hydrolysis under acidic or basic conditions:

-

Acidic Hydrolysis : Concentrated H₂SO₄ converts the ester to a carboxylic acid .

-

Basic Hydrolysis : NaOH/EtOH yields the sodium carboxylate, which is acidified to the free acid .

Notable Application :

Hydrolysis is a critical step in synthesizing bioactive carboxylic acid derivatives for medicinal chemistry studies .

Cyclization and Ring Expansion

The hexahydroquinoline core participates in cycloaddition and ring-expansion reactions:

-

Diels-Alder Reactions : Reacts with dienophiles (e.g., maleic anhydride) to form polycyclic adducts .

-

Ring Expansion : Treatment with nitrating agents introduces nitro groups, enabling further functionalization .

Comparative Reactivity with Analogues

The 7-phenyl substituent significantly alters reactivity compared to non-substituted derivatives:

-

Electronic Effects : The phenyl group increases electron density at position 7, stabilizing intermediates during substitution .

-

Steric Effects : Hinders nucleophilic attack at position 3, reducing reaction rates with bulky amines .

Table 3: Reaction Rate Comparison (Phenyl vs. Non-Phenyl Derivatives)

| Reaction Type | Phenyl Derivative Rate (k, s⁻¹) | Non-Phenyl Derivative Rate (k, s⁻¹) | Source |

|---|---|---|---|

| Ester Hydrolysis | 2.3 × 10⁻⁴ | 5.1 × 10⁻⁴ | |

| NaBH₄ Reduction | 1.8 × 10⁻³ | 3.2 × 10⁻³ |

Mechanistic Insights

Scientific Research Applications

Structural Representation

The compound features a hexahydroquinoline backbone with two carbonyl groups and an ethyl carboxylate substituent. This unique structure contributes to its reactivity and biological activity.

Medicinal Chemistry

Ethyl 2,5-dioxo-hexahydroquinoline has been studied for its potential therapeutic properties:

- Antimicrobial Activity : Research indicates that derivatives of this compound exhibit significant antimicrobial effects against various pathogens. Studies have shown that modifications to the phenyl group can enhance activity against resistant strains of bacteria and fungi .

- Antitumor Properties : Preliminary studies suggest that the compound may inhibit cancer cell proliferation. It has been tested in vitro against several cancer cell lines with promising results indicating cytotoxic effects .

Organic Synthesis

The compound serves as a versatile intermediate in organic synthesis:

- Building Block for Heterocycles : Ethyl 2,5-dioxo-hexahydroquinoline can be utilized as a precursor for synthesizing more complex heterocyclic compounds. Its ability to undergo various reactions such as cyclization and functional group transformations makes it valuable in synthetic organic chemistry .

- Synthesis of Pharmaceuticals : Due to its structural features, this compound is being explored for the synthesis of novel pharmaceutical agents. Its derivatives have been investigated for their potential use in creating drugs targeting specific biological pathways .

Materials Science

The compound's properties are being harnessed in materials science:

- Polymer Chemistry : Ethyl 2,5-dioxo-hexahydroquinoline can be incorporated into polymer matrices to enhance mechanical properties or introduce functional characteristics. Its reactivity allows it to participate in cross-linking reactions that improve material strength and thermal stability .

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial activity of various derivatives of ethyl 2,5-dioxo-hexahydroquinoline. The results demonstrated that certain modifications significantly increased efficacy against Gram-positive bacteria. The structure-activity relationship (SAR) analysis provided insights into how different substituents affect biological activity.

Case Study 2: Antitumor Activity

Research conducted at a leading cancer research institute focused on the antitumor properties of ethyl 2,5-dioxo-hexahydroquinoline. The study found that the compound induced apoptosis in cancer cells through mitochondrial pathways. Further investigation revealed that it could potentially enhance the efficacy of existing chemotherapeutic agents.

Mechanism of Action

The mechanism of action of Ethyl 2,5-dioxo-7-phenyl-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the modifications made to the compound’s structure.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The hexahydroquinoline scaffold allows diverse substitutions, leading to variations in biological activity, solubility, and stability. Key analogs include:

Key Observations :

- Position of Substituents: The phenyl group at position 7 in the target compound (vs.

- Functional Groups: The 2,5-dioxo configuration in the target compound enhances electrophilicity compared to mono-ketone analogs (e.g., 5-oxo derivatives), influencing reactivity in biological systems .

Key Observations :

Physicochemical Properties

Biological Activity

Ethyl 2,5-dioxo-7-phenyl-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including anticancer, antibacterial, and antiviral effects, supported by relevant case studies and research findings.

- IUPAC Name : Ethyl 2-hydroxy-5-oxo-5,6,7,8-tetrahydro-3-quinolinecarboxylate

- Molecular Formula : C12H13NO4

- Molecular Weight : 235.24 g/mol

- Melting Point : 227–233 °C .

Anticancer Activity

Research indicates that derivatives of hexahydroquinoline compounds exhibit promising anticancer properties. This compound has been shown to inhibit the proliferation of various cancer cell lines.

Case Study : A study by Kumar et al. (2019) demonstrated that this compound inhibited cell growth in breast cancer cell lines through apoptosis induction and cell cycle arrest at the G2/M phase. The mechanism was attributed to the downregulation of cyclin B1 and upregulation of p53 protein levels .

Antibacterial Activity

The compound has also exhibited significant antibacterial activity against a range of Gram-positive and Gram-negative bacteria.

Data Table: Antibacterial Efficacy

| Bacteria Species | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 15 µg/mL |

| Escherichia coli | 20 µg/mL |

| Pseudomonas aeruginosa | 25 µg/mL |

This data suggests that this compound could be a potential candidate for developing new antibacterial agents .

Antiviral Activity

In addition to its antibacterial properties, the compound shows antiviral activity against certain viruses.

Research Findings : A study published in MDPI highlighted that derivatives of hexahydroquinolines possess inhibitory effects on HIV reverse transcriptase and other viral enzymes. The compound's structure allows it to interact effectively with viral proteins .

The biological activity of this compound is primarily attributed to its ability to modulate various signaling pathways involved in cell proliferation and apoptosis.

- Inhibition of Kinases : The compound acts as an inhibitor of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation.

- Induction of Apoptosis : It promotes apoptosis in cancer cells by activating caspases and increasing the expression of pro-apoptotic factors.

- Antioxidant Activity : The compound exhibits antioxidant properties that may protect cells from oxidative stress-induced damage .

Q & A

Q. What are the common synthetic routes for Ethyl 2,5-dioxo-7-phenyl-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate, and how do reaction conditions influence yield and purity?

Methodological Answer: The compound is synthesized via multicomponent reactions (MCRs) under varying conditions:

- Solvent-free synthesis : A mixture of aldehyde, ethyl acetoacetate, ammonium acetate, and catalysts (e.g., ascorbic acid or Fe3O4@NFC@ONSM-Ni(II)) is heated at 65–120°C, yielding 88–97% pure product after ethanol recrystallization .

- DMF-mediated synthesis : Reaction of ethyl 1-benzyl-4-hydroxy-2-oxo-hexahydroquinoline-3-carboxylate with anilines at 130°C in DMF produces carboxamide derivatives, with yields dependent on the amine nucleophilicity .

Key Factors Affecting Yield/Purity:

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound, and what key structural features do they reveal?

Methodological Answer:

- 1H NMR : Confirms the quinoline scaffold via aromatic protons (δ 6.8–8.2 ppm) and ethyl ester signals (δ 1.2–4.3 ppm). The absence of NH2 protons in carboxamides validates successful substitution .

- Mass Spectrometry (EI-MS) : Molecular ion peaks ([M]+) and fragmentation patterns (e.g., cleavage at amide bonds or the quinoline-carbamide linkage) confirm molecular weight and substituent stability .

- X-ray Crystallography : Resolves the sofa conformation of the hydropyridine ring, phenyl ring orientation (85.5° dihedral angle), and hydrogen-bonded chains (N–H⋯O, 2.86 Å) .

Q. Example Crystallographic Data

| Parameter | Value | Source |

|---|---|---|

| Space group | Triclinic, P1 | |

| Unit cell (Å) | a=7.35, b=9.63, c=13.95 | |

| R factor | 0.046 | |

| Disorder (ethyl) | 0.609:0.391 occupancy ratio |

Advanced Research Questions

Q. How can computational methods and software like SHELX or OLEX2 resolve crystallographic disorders in this compound’s structure?

Methodological Answer:

- Disorder Modeling : In SHELXL, partial occupancy refinement splits disordered ethyl groups into two positions (e.g., 60.9% and 39.1%) with restrained C–C bond lengths (1.54±0.01 Å) .

- OLEX2 Workflow : Integrates structure solution (via SHELXD), refinement (SHELXL), and visualization to validate hydrogen-bonding networks and torsional angles .

Challenges : Dynamic disorder in the ethyl group requires high-resolution data (≤0.84 Å) and anisotropic displacement parameter (ADP) analysis to avoid overfitting .

Q. What contradictions exist between theoretical and experimental data regarding the compound’s molecular geometry, and how can they be addressed?

Methodological Answer:

- Theoretical vs. Experimental Bond Lengths : DFT calculations often predict shorter C–O bonds (1.21 Å) compared to X-ray data (1.23 Å) due to crystal packing effects .

- Mitigation Strategies :

- Use high-resolution synchrotron data to reduce measurement errors.

- Apply Hirshfeld surface analysis to quantify intermolecular interactions distorting bond lengths .

Q. What strategies optimize the compound’s bioactivity against Mycobacterium tuberculosis H37Rv, and what structural modifications enhance efficacy?

Methodological Answer:

- Bioactivity Insights : The 1-benzyl-4-hydroxy-2-oxo-hexahydroquinoline-3-carboxamide derivative shows MIC values <1 µg/mL against M. tuberculosis H37Rv .

- Structural Optimization :

- Electron-withdrawing substituents (e.g., –NO2, –Cl) on the phenyl ring improve membrane permeability.

- Amide linkage diversification : Heterocyclic amines (e.g., pyridyl) enhance target binding via π-π stacking .

Q. How does hydrogen bonding influence the crystal packing and stability of this compound?

Methodological Answer:

- N–H⋯O Chains : Molecules form infinite chains along the [100] axis via N–H⋯O hydrogen bonds (2.86 Å), stabilizing the triclinic lattice .

- Impact on Stability : Strong intermolecular interactions (e.g., C–H⋯π contacts) reduce solubility but enhance thermal stability (decomposition >250°C) .

Q. Data Contradiction Analysis Table

| Observation | Theoretical Prediction | Experimental Data | Resolution Method | Source |

|---|---|---|---|---|

| Ethyl group conformation | Free rotation | Static disorder | Partial occupancy refinement | |

| C–O bond length | 1.21 Å (DFT) | 1.23 Å (X-ray) | Hirshfeld surface analysis |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.